molecular formula C6H17NOSi B1222537 (3-Aminopropyl)dimethylmethoxysilane CAS No. 31024-26-7

(3-Aminopropyl)dimethylmethoxysilane

Cat. No. B1222537
CAS RN: 31024-26-7
M. Wt: 147.29 g/mol
InChI Key: MCLXOMWIZZCOCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (3-Aminopropyl)dimethylmethoxysilane-related compounds involves catalytic processes and the ring-opening polymerization of cyclic siloxanes. Hoffman and Leir (1991) described the use of tetramethylammonium 3-aminopropyl dimethylsilanolate as an effective catalyst for synthesizing high molecular weight α,ω-bis(aminopropyl) polydimethylsiloxanes with good elastomeric properties, indicating the compound's role in producing silicone-based materials (Hoffman & Leir, 1991).

Molecular Structure Analysis

The molecular structure of (3-Aminopropyl)dimethylmethoxysilane and its derivatives is characterized by the presence of aminopropyl groups attached to a silicon atom, which is further linked to methyl and ethoxy groups. This structure is pivotal for its reactivity and ability to form siloxane bonds with substrates, leading to surface modification and polymer synthesis applications. Studies, such as those conducted by Jenneskens et al. (2010), provide insight into the synthesis and spectral characterization of 13C-substituted compounds, shedding light on the compound's molecular structure and behavior (Jenneskens et al., 2010).

Chemical Reactions and Properties

The chemical properties of (3-Aminopropyl)dimethylmethoxysilane are significantly influenced by the amine and silane functionalities. These groups enable the compound to undergo various chemical reactions, including silanization and cross-linking, which are essential for modifying surfaces and creating polymers with desired properties. Kirilin et al. (2009) explored reactions with diethylcarbamic acid trimethylsilyl ether, demonstrating the compound's versatility in forming linear and cyclic products (Kirilin et al., 2009).

Physical Properties Analysis

The physical properties of (3-Aminopropyl)dimethylmethoxysilane, such as solubility, boiling point, and viscosity, are crucial for its application in various chemical processes. These properties are determined by the compound's molecular structure, particularly the length of the aminopropyl chain and the nature of the silicon-based backbone. Research on the optimization of silica silanization by 3-aminopropyltriethoxysilane, as conducted by Howarter and Youngblood (2006), provides valuable insights into the influence of reaction conditions on the formation of functionalized surfaces (Howarter & Youngblood, 2006).

Scientific Research Applications

Electrodeposition and Surface Functionalization

(3-Aminopropyl)dimethylmethoxysilane (APDMS) has been used in electrodeposition to create thin films on various surfaces. These films have shown potential in sensor applications, such as surface plasmon resonance biosensors, due to their unique properties and amino termination. Notably, APDMS-based films electrodeposited on gold electrodes exhibit characteristics suitable for sensor applications (Herlem et al., 2008).

Surface Modification and Morphology Control

The impact of different solvents on the morphology of APDMS-modified surfaces has been studied extensively. Research has shown that the solvent type significantly affects the amount and morphology of coatings, influencing the application of these surfaces. For example, specific solvents lead to smoother surfaces with varied densities of polymerized molecules (Jaksa et al., 2014).

Biomedical Applications and Gene Delivery

APDMS-modified iron oxide nanoparticles have been developed for biomedical applications, including medical imaging and drug delivery. These nanoparticles, in combination with cationic polymers, have shown significant improvements in gene-binding capacity and gene transfection efficiency, making them promising candidates for gene therapy (Zhang et al., 2013).

Glass Surface Functionalization

APDMS has been used to functionalize glass substrates, creating films that are reactive to amines. Different deposition techniques result in films with varying morphologies and chemical reactivities, crucial for applications in bioconjugation (Wang & Vaughn, 2008).

Optimization of Silica Silanization

The process of silanization of silica with APDMS has been optimized for applications ranging from advanced composites to biomolecular lab-on-a-chip systems. Various conditions, including temperature, solution concentration, and reaction time, have been studied to achieve desired film morphologies (Howarter & Youngblood, 2006).

Surface Modification of Silicon Oxide

A novel method using APDMS in ethanol solvent for silicon dioxide surface functionalization has been proposed. This method is notable for its simplicity and use of environmentally friendly solvents, important for applications in various fields (Miranda et al., 2020).

Reaction Kinetics Studies

Studies on the reaction of APDMS with silica and silsesquioxane in different solvents have provided insights into the reaction kinetics. These findings are essential for understanding the catalytic processes involved and optimizing reactions for specific applications (Frei et al., 2009).

Surface Wettability Analysis

Research on the wettability of APDMS self-assembled monolayers has significant implications for their use in various applications. Understanding the wetting properties is crucial for designing surfaces with specific interactions with liquids (Zeng et al., 2011).

Development of Catalysts

APDMS has been used in the synthesis of catalysts, such as those used in the ring-opening polymerization of cyclic siloxanes. These catalysts have applications in creating high molecular weight silicone polyureas with desirable properties (Hoffman & Leir, 1991).

Micropatterning and Surface Modification

The use of APDMS in the micropatterning and surface modification of materials like poly(dimethylsiloxane) has been explored. Such modifications have potential applications in creating biologically active interfaces (Diaz-Quijada & Wayner, 2004).

Safety And Hazards

(3-Aminopropyl)dimethylmethoxysilane is considered hazardous. It is flammable and can cause skin irritation and serious eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

There are ongoing studies on the reaction of (3-aminopropyl)dimethylethoxysilane with silica and other substances . These studies aim to improve the understanding of the reaction mechanisms and explore potential applications of this compound.

properties

IUPAC Name

3-[methoxy(dimethyl)silyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NOSi/c1-8-9(2,3)6-4-5-7/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLXOMWIZZCOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369998
Record name (3-Aminopropyl)dimethylmethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopropyl)dimethylmethoxysilane

CAS RN

31024-26-7
Record name (3-Aminopropyl)dimethylmethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31024-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Aminopropyl)(methoxy)dimethylsilane
Source ChemIDplus
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Record name (3-Aminopropyl)dimethylmethoxysilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[methoxy(dimethyl)silyl]propan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
R Frei, JP Blitz, VM Gun'ko, BE Frost… - The Journal of …, 2009 - ACS Publications
The reaction between (3-aminopropyl)dimethylmethoxysilane (APDMS) with silica and silsesquioxane 3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.1 .1 5,15 .1 ]octasiloxan-1-ol …
Number of citations: 16 pubs.acs.org
F Goni, F Uhlig, A Chemelli - 12th European Conference …, 2022 - phantomsfoundation.com
Boron nitride has been recognised as a suitable thermal filler and is therefore a preferable candidate for the fabrication of thermally conductive and electrically insulating polymers. …
Number of citations: 3 phantomsfoundation.com
F Goni, A Chemelli, F Uhlig - Recent Progress in …, 2019 - phantomsfoundation.com
Different fillers are used in order to improve the thermal conductivity of polymers. Boron nitride nanosheets are an ideal candidate for this kind of application, due to their appealing …
Number of citations: 3 phantomsfoundation.com
AM Tshavhungwe - 1996 - thekeep.eiu.edu
Bifunctional silica surfaces consisting of various combinations of the following organofunctional silanes were synthesized and characterized using diffuse reflectance infrared …
Number of citations: 1 thekeep.eiu.edu
T Fischer, PM Dietrich, C Streeck, S Ray… - Analytical …, 2015 - ACS Publications
The preparation of aminated monolayers with a controlled density of functional groups on silica surfaces through a simple vapor deposition process employing different ratios of two …
Number of citations: 30 pubs.acs.org
J Kang, D Kim, J Wang, Y Han, JM Zuidema… - Advanced …, 2018 - Wiley Online Library
Photoacoustic (PA) imaging allows visualization of the physiology and pathology of tissues with good spatial resolution and relatively deep tissue penetration. The method converts near…
Number of citations: 96 onlinelibrary.wiley.com
O Worsfold, NH Voelcker, T Nishiya - Langmuir, 2006 - ACS Publications
We demonstrate for the first time the formation of a fluid lipid bilayer membrane on mesoporous silicon substrates for bioapplications. Using fluorescence recovery after photobleaching, …
Number of citations: 88 pubs.acs.org
H Salmio, D Brühwiler - The Journal of Physical Chemistry C, 2007 - ACS Publications
The reaction of mesoporous silica MCM-41 with various aminopropylsilanes was investigated. The distribution of grafted amino groups after submonolayer deposition from anhydrous …
Number of citations: 86 pubs.acs.org
D Kim, JM Zuidema, J Kang, Y Pan, L Wu… - Journal of the …, 2016 - ACS Publications
Heterocyclic silanes containing Si–N or Si–S bonds in the ring undergo a ring opening reaction with −OH groups at the surface of porous Si nanostructures to generate −SH or −NH …
Number of citations: 73 pubs.acs.org
C Cobo Sánchez, M Wåhlander… - … applied materials & …, 2015 - ACS Publications
Aluminum oxide nanoparticles (NPs) were surface-modified by poly(lauryl methacrylate) (PLMA) using surface-initiated atom-transfer radical polymerization (SI-ATRP) of lauryl …
Number of citations: 41 pubs.acs.org

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